molecular formula C17H17N3O3 B4405942 2-(3,5-dimethylphenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B4405942
M. Wt: 311.33 g/mol
InChI Key: NETFVJGNFNRVKZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a phenoxyacetamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where 3,5-dimethylphenol reacts with an appropriate leaving group, such as a halide.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through the reaction of the intermediate with an acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dimethylphenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s biological activity, particularly its potential as an antimicrobial and anticancer agent, has been explored. Studies have shown that derivatives of benzimidazole exhibit significant biological activity, and the presence of the phenoxyacetamide moiety may enhance these effects.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The phenoxyacetamide moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents.

    Phenoxyacetamide Derivatives: Compounds such as 2-phenoxyacetamide and 2-(4-methylphenoxy)acetamide have similar structures but different substituents on the phenoxy group.

Uniqueness

What sets 2-(3,5-dimethylphenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide apart is the combination of the benzimidazole core with the 3,5-dimethylphenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-5-11(2)7-13(6-10)23-9-16(21)18-12-3-4-14-15(8-12)20-17(22)19-14/h3-8H,9H2,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETFVJGNFNRVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dimethylphenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

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